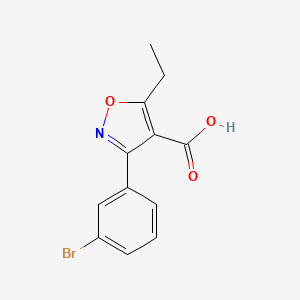

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC20173375

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO3 |

|---|---|

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | 3-(3-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16) |

| Standard InChI Key | JFWQQTZMKSNONO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(3-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid, reflects its three primary components:

-

A 3-bromophenyl group at position 3 of the isoxazole ring.

-

An ethyl substituent at position 5.

-

A carboxylic acid moiety at position 4.

The SMILES string CCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O and InChIKey JFWQQTZMKSNONO-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry.

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | 3-(3-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

| SMILES | CCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O |

| InChIKey | JFWQQTZMKSNONO-UHFFFAOYSA-N |

| PubChem CID | 64158060 |

Physicochemical Characteristics

The compound’s logP (XLogP3-AA) is estimated at 2.6, indicating moderate lipophilicity, while its hydrogen bond donor/acceptor counts (1 and 4, respectively) suggest solubility in polar solvents . The rotatable bond count of 2 implies conformational flexibility, which may influence its binding to biological targets.

Synthesis and Derivatives

Synthetic Routes

Isoxazole derivatives are commonly synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid, a plausible pathway involves:

-

Bromophenyl alkyne preparation: Reacting 3-bromophenylacetylene with ethyl propiolate.

-

Nitrile oxide generation: In situ oxidation of hydroxamic acids or nitro compounds.

-

Cycloaddition: Combining the alkyne and nitrile oxide under thermal or catalytic conditions to form the isoxazole core .

A modified approach using continuous flow reactors has been reported to enhance yield and purity in similar syntheses.

Bromination Strategies

Biological Activities and Mechanisms

Table 2: Comparative Bioactivity of Isoxazole Derivatives

Antibacterial and Antitubercular Activity

Although direct data for this compound is lacking, structurally related thiazolo-triazine derivatives exhibit broad-spectrum antibacterial activity (MIC = 50 μg/mL against Mycobacterium smegmatis) and inhibit leucyl-tRNA synthetase . The ethyl substituent in 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid may similarly enhance membrane permeability in Gram-negative bacteria .

Research Gaps and Future Directions

-

Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Target Validation: High-throughput screening against kinase libraries or inflammatory markers (e.g., TNF-α, IL-6) is needed.

-

Derivatization: Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) could improve bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume